1-Isocyano-4-phenoxybenzene
Overview
Description
1-Isocyano-4-phenoxybenzene is an organic compound with the molecular formula C₁₃H₉NO It is a derivative of benzene, featuring an isocyano group (-NC) and a phenoxy group (-OC₆H₅) attached to the benzene ring
Preparation Methods
1-Isocyano-4-phenoxybenzene can be synthesized through several synthetic routes. One common method involves the reaction of sodium chlorodifluoroacetate with 4-phenoxyaniline . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Isocyano-4-phenoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Addition: The isocyano group can undergo nucleophilic addition reactions, where a nucleophile attacks the carbon atom of the isocyano group, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-Isocyano-4-phenoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-isocyano-4-phenoxybenzene involves its interaction with molecular targets through its isocyano group. The isocyano group can coordinate with metal ions, making it a useful ligand in coordination chemistry . Additionally, the compound can covalently modify enzymes and proteins, leading to inhibition of their activity. For example, it has been shown to inhibit essential metabolic enzymes in bacterial pathogens by covalently binding to their active site cysteines .
Comparison with Similar Compounds
1-Isocyano-4-phenoxybenzene can be compared with other similar compounds, such as:
Phenyl isocyanide: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
Benzonitrile: Contains a cyano group (-CN) instead of an isocyano group, resulting in different reactivity and applications.
4-Phenoxyphenyl isocyanate: Similar structure but with an isocyanate group (-NCO) instead of an isocyano group, leading to different chemical behavior and uses.
Properties
IUPAC Name |
1-isocyano-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLDKFPOFXLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374796 | |
Record name | 1-isocyano-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-87-1 | |
Record name | 1-isocyano-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 730964-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.